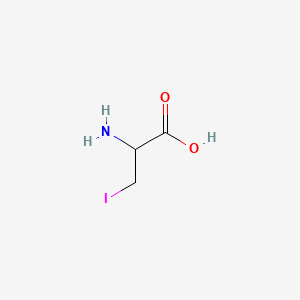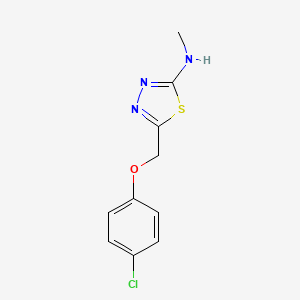
5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the chlorophenoxy group and the thiadiazole ring imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The final step involves methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential drug candidate for treating various diseases.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique properties.
作用機序
The mechanism of action of 5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. In agricultural applications, it may disrupt the metabolic processes of pests or weeds, leading to their death.
類似化合物との比較
Similar Compounds
5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
5-((4-Chlorophenoxy)methyl)-1,3,4-triazole-2-thiol: This compound contains a triazole ring and exhibits similar biological activities.
Uniqueness
5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
87527-43-3 |
|---|---|
分子式 |
C10H10ClN3OS |
分子量 |
255.72 g/mol |
IUPAC名 |
5-[(4-chlorophenoxy)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10ClN3OS/c1-12-10-14-13-9(16-10)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,14) |
InChIキー |
YNFBYZYUGWEURO-UHFFFAOYSA-N |
正規SMILES |
CNC1=NN=C(S1)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


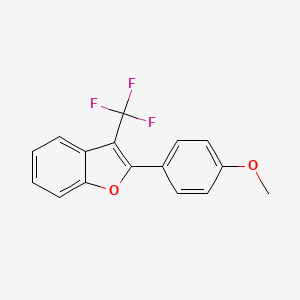
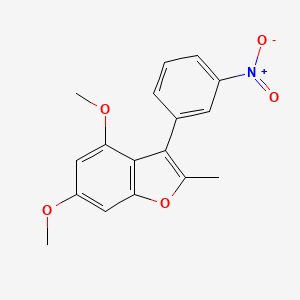
![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)

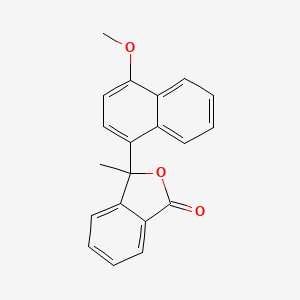
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

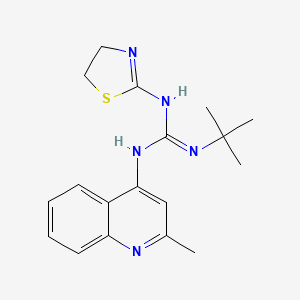
![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
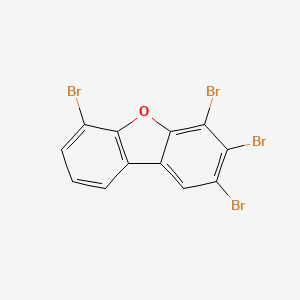
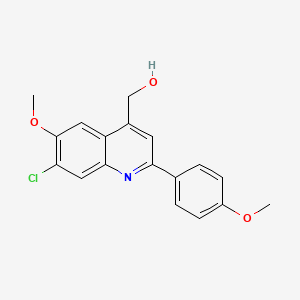
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
